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molecular formula C16H8ClF6N3O2 B1248300 4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1248300
M. Wt: 423.69 g/mol
InChI Key: BNYUSNMOFGIAGK-UHFFFAOYSA-N
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Patent
US05869509

Procedure details

5-[3,5-Bis(trifluoromethyl)phenyl]-4-(5-chloro-2-methoxy phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.6 g, 3.6 mmol) was admixed with pyridine hydrochloride (6.7 g, 58 mmol) and heated at 225° C. for 1 h. After being cooled, the solid was covered with ethyl acetate (25 ml) and water (15 ml) and subjected to ultrasonication (bath) for several minutes in order to break the solid free from the glass wall. The organic suspension was diluted with ethyl acetate (100 ml) washed with water (25 ml), saturated sodium carbonate solution (25 ml), and brine. Concentration gave a solid 1.46 g (95%) which was recrystallized from acetonitrile. mp 275°-278° C. IR(KBr, ν=cm-1) 3166,1681, 1314, 1275, 1180, 1140; 1H NMR (300 MHz, DMSO6) δ6.92 (1H, d, J=8.8 Hz), 7.38 (1H, dd, J=8.8 Hz, 2.6 Hz), 7.58 (1H, d, J=2 Hz), 7.91 (2H, s), 8.17 (1H, s), 10.45 (1H, s), 10.45 (1H, s), 12.44 (1H, s); MS(DCl)m/z: 424(MH+).
Name
5-[3,5-Bis(trifluoromethyl)phenyl]-4-(5-chloro-2-methoxy phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:29])([F:28])[C:3]1[CH:4]=[C:5]([C:13]2[N:14]([C:19]3[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=3[O:26]C)[C:15](=[O:18])[NH:16][N:17]=2)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.Cl.N1C=CC=CC=1.O>C(OCC)(=O)C>[Cl:25][C:23]1[CH:22]=[CH:21][C:20]([OH:26])=[C:19]([N:14]2[C:13]([C:5]3[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=[C:3]([C:2]([F:28])([F:1])[F:29])[CH:4]=3)=[N:17][NH:16][C:15]2=[O:18])[CH:24]=1 |f:1.2|

Inputs

Step One
Name
5-[3,5-Bis(trifluoromethyl)phenyl]-4-(5-chloro-2-methoxy phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Quantity
1.6 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C=1N(C(NN1)=O)C1=C(C=CC(=C1)Cl)OC)(F)F
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
subjected to ultrasonication (bath) for several minutes in order
WASH
Type
WASH
Details
washed with water (25 ml), saturated sodium carbonate solution (25 ml), and brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N1C(NN=C1C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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